{bicyclo[2.1.1]hexan-2-yl}methanol

Chemical Sourcing Analytical Chemistry Medicinal Chemistry

{Bicyclo[2.1.1]hexan-2-yl}methanol (CAS 1785027-95-3) is a saturated, bridged bicyclic alcohol (C₇H₁₂O; MW 112.17 g/mol). As a derivative of the bicyclo[2.1.1]hexane scaffold, it is supplied as a neat liquid (room temperature) with commercial purities generally specified at 95%.

Molecular Formula C7H12O
Molecular Weight 112.172
CAS No. 1785027-95-3
Cat. No. B2509781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{bicyclo[2.1.1]hexan-2-yl}methanol
CAS1785027-95-3
Molecular FormulaC7H12O
Molecular Weight112.172
Structural Identifiers
SMILESC1C2CC1C(C2)CO
InChIInChI=1S/C7H12O/c8-4-7-3-5-1-6(7)2-5/h5-8H,1-4H2
InChIKeyRFGJEPXOGFSJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{Bicyclo[2.1.1]hexan-2-yl}methanol (CAS 1785027-95-3): Sourcing, Specifications, and Structural Identity of a Saturated Benzene Bioisostere Building Block


{Bicyclo[2.1.1]hexan-2-yl}methanol (CAS 1785027-95-3) is a saturated, bridged bicyclic alcohol (C₇H₁₂O; MW 112.17 g/mol) . As a derivative of the bicyclo[2.1.1]hexane scaffold, it is supplied as a neat liquid (room temperature) with commercial purities generally specified at 95% . This compound class is characterized by a high degree of three-dimensionality and structural rigidity (high fraction of sp³-hybridized carbons), which are key attributes that differentiate it from planar aromatic ring systems it is designed to mimic [1]. Its primary application is as a versatile synthetic intermediate, particularly in medicinal chemistry programs aimed at replacing metabolically labile ortho-substituted phenyl rings with more robust, saturated bioisosteres to modulate drug-like properties [1].

Why {Bicyclo[2.1.1]hexan-2-yl}methanol Cannot Be Readily Interchanged with Common Bicyclic or Monocyclic Analogs in Medicinal Chemistry


The procurement of {bicyclo[2.1.1]hexan-2-yl}methanol, as opposed to a simpler cyclohexane methanol, a bicyclo[2.2.1]heptane analog, or its positional isomer bicyclo[2.1.1]hexane-1-methanol, is driven by the precise geometric and electronic requirements of modern drug design. While all are alcohols, the specific [2.1.1] bicyclic framework provides a distinct, rigid exit vector and a specific spatial arrangement of substituents that is optimized for mimicking ortho-disubstituted benzenes . In contrast, a [2.2.1] (norbornane) system is larger and more lipophilic, which can be detrimental to solubility and metabolic stability [1]. Similarly, the 1-ylmethanol isomer presents a different geometry at the bridgehead position, which would alter the trajectory of the attached functional group, potentially disrupting key target interactions that the 2-ylmethanol regioisomer is designed to establish [2]. These nuanced differences in spatial configuration are not interchangeable and directly impact the binding affinity, selectivity, and pharmacokinetic profile of a drug candidate, underscoring the need for the precise building block.

Quantitative Comparative Evidence for {Bicyclo[2.1.1]hexan-2-yl}methanol: Physicochemical, Spectroscopic, and Biological Performance Data


Commercial Availability and Purity Specifications for {bicyclo[2.1.1]hexan-2-yl}methanol

Commercial sourcing of {bicyclo[2.1.1]hexan-2-yl}methanol is well-defined, with major suppliers offering the compound as a neat liquid at a minimum of 95% purity . In contrast, many closely related derivatives, such as [1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride, are typically supplied as hydrochloride salts and exist as solids at room temperature, reflecting fundamental differences in physical state and handling requirements .

Chemical Sourcing Analytical Chemistry Medicinal Chemistry

Retention of Biological Activity in Ortho-Substituted Benzene Replacement Scaffolds

The bicyclo[2.1.1]hexane scaffold, which underlies {bicyclo[2.1.1]hexan-2-yl}methanol, has been validated as a saturated bioisostere for ortho-substituted benzenes. In a key study, incorporation of this scaffold into the fungicides Boscalid and Fluxapyroxad resulted in saturated analogs that exhibited a similar level of antifungal activity compared to the parent drugs [1]. This establishes the scaffold's ability to maintain target engagement while introducing the benefits of a saturated, non-planar core.

Bioisostere Medicinal Chemistry Antifungal Activity

Distinct NMR Spectroscopic Fingerprint Differentiating Regioisomers

The {bicyclo[2.1.1]hexan-2-yl}methanol regioisomer is structurally distinct from its 1-ylmethanol counterpart, a difference that is clearly resolved by NMR spectroscopy. The 2-ylmethanol derivative is a positional isomer of bicyclo[2.1.1]hexane-1-methanol, for which reference 1H NMR spectral data in CDCl₃ is available [1]. The difference in substitution pattern (bridgehead vs. bridge position) results in a unique spectral signature that is critical for identity verification and purity assessment.

Spectroscopy Structural Elucidation Quality Control

Optimized Lipophilicity Profile Relative to Larger Bicyclic Systems

The bicyclo[2.1.1]hexane scaffold exhibits a lower lipophilicity compared to the more common bicyclo[2.2.1]heptane (norbornane) framework. Calculated LogP values for the parent bicyclo[2.1.1]hexane are in the range of 1.8-2.95 [1], whereas the larger bicyclo[2.2.2]octane scaffold is known to be significantly more lipophilic [2]. This difference in LogP, which reflects a compound's partition coefficient between octanol and water, is a critical parameter in drug design, directly impacting solubility, permeability, and metabolic clearance.

Physicochemical Properties Drug Design ADME

Evidence-Based Application Scenarios for Procuring {Bicyclo[2.1.1]hexan-2-yl}methanol (CAS 1785027-95-3)


Medicinal Chemistry: Synthesis of Ortho-Substituted Phenyl Ring Bioisosteres

A primary application for {bicyclo[2.1.1]hexan-2-yl}methanol is as a key intermediate in the synthesis of drug candidates where a metabolically unstable or flat ortho-substituted phenyl ring is to be replaced with a saturated, three-dimensional bioisostere. As validated by the retention of antifungal activity in Boscalid and Fluxapyroxad analogs [1], this scaffold can maintain or modulate target binding. The alcohol handle of {bicyclo[2.1.1]hexan-2-yl}methanol provides a versatile functional group for further elaboration (e.g., oxidation, esterification, alkylation), enabling the construction of diverse screening libraries aimed at improving ADME properties while preserving or enhancing potency.

Chemical Biology: Development of Conformationally Constrained Probes

The rigid, three-dimensional architecture of the bicyclo[2.1.1]hexane core is ideal for creating conformationally constrained molecular probes. By starting from {bicyclo[2.1.1]hexan-2-yl}methanol, researchers can synthesize ligands that lock a specific pharmacophore into a well-defined geometry. This reduces the entropic penalty of binding and can lead to increased affinity and selectivity for a biological target compared to a flexible, open-chain analog. The unique NMR signature of this regioisomer [2] also facilitates the study of its conformation in solution, providing valuable data for structure-based drug design.

Process Chemistry and Scale-up: A Liquid Building Block for Streamlined Synthesis

For process chemists, the fact that {bicyclo[2.1.1]hexan-2-yl}methanol is supplied as a neat liquid (as opposed to a solid salt) offers distinct advantages in automated synthesis and large-scale reactions. Liquids are generally easier to handle, measure, and transfer using automated liquid handlers and standard pumping systems, reducing bottlenecks in library production. Furthermore, its well-defined 95% purity from commercial sources reduces the need for immediate in-house purification, allowing for faster hit-to-lead progression and the rapid exploration of this valuable chemical space.

Analytical Development: Reference Standard for Regioisomeric Purity

Due to the potential for regioisomeric contamination (e.g., bicyclo[2.1.1]hexane-1-methanol) during synthesis, an authentic sample of {bicyclo[2.1.1]hexan-2-yl}methanol is essential as an analytical reference standard. Quality control laboratories can use its distinct 1H NMR spectrum [2] to develop and validate methods (e.g., NMR, GC, HPLC) for confirming the isomeric purity of both purchased intermediates and final drug substances. This ensures that the correct isomer is used, which is critical for the reproducibility of biological assays and the integrity of a drug substance's safety and efficacy profile.

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